molecular formula C9H7F3O3 B7902787 Methyl 2-hydroxy-5-(trifluoromethyl)benzoate

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate

Cat. No.: B7902787
M. Wt: 220.14 g/mol
InChI Key: WYAZXWRYHRTDET-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photophysical Properties : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives exhibit unique luminescence properties, influenced by the substitution of methoxy and cyano groups, enhancing quantum yield and showing solvatochromic effects (Kim et al., 2021).

  • Hydrolysis and Saponification : Studies have investigated the hydrolysis and saponification of methyl benzoates, including methyl 2-hydroxy-5-(trifluoromethyl)benzoate, in water and alkaline solutions at high temperatures, demonstrating their transformation into various chemical structures (Alemán et al., 1999).

  • Bioassay and Pharmacological Applications : Novel methyl 2-hydroxy-5-substituted benzoate derivatives have been synthesized and tested for their inhibition of tyrosinase activity, with certain compounds showing strong inhibition and potential for pharmaceutical applications (Wang et al., 2014).

  • Chemical Synthesis and Interactions : The interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate and related compounds with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been explored, demonstrating transformations into different fluorine-containing analogs, relevant in chemical synthesis (Gaidarzhy et al., 2020).

  • Protoporphyrinogen IX Oxidase Inhibition : Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors includes structures like methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, which are structurally related to this compound, highlighting their potential in biological and pharmaceutical applications (Li et al., 2005).

  • Corrosion Inhibition in Steel : this compound derivatives have been studied for their potential in inhibiting the corrosion of mild steel in acidic media, demonstrating the compound's practical applications in materials science (Arrousse et al., 2021).

  • Antifungal Applications : Research has shown that p-hydroxy methyl benzoate, structurally similar to this compound, exhibits antifungal properties against various pathogenic fungi, suggesting potential applications in antifungal treatments (Wolf, 1951).

Properties

IUPAC Name

methyl 2-hydroxy-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZXWRYHRTDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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